Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate
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Overview
Description
Methyl 2-(3-hydroxy-1-bicyclo[111]pentanyl)acetate is an organic compound with the molecular formula C8H12O3 It features a bicyclo[111]pentane core, which is a highly strained and unique structural motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions introduce the hydroxy and ester functionalities to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis of bicyclo[1.1.1]pentane derivatives often involves photochemical reactions and batch processes . These methods are designed to produce the compound in multigram to kilogram quantities, suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with molecular targets through its functional groups. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bicyclo[1.1.1]pentane core provides a rigid and strained structure, which can affect the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound featuring the bicyclo[1.1.1]pentane core, used in medicinal chemistry.
Bicyclo[1.1.1]pentane derivatives: Various derivatives with different functional groups, used in drug discovery and materials science.
Uniqueness
Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its specific combination of functional groups and the bicyclo[1.1.1]pentane core. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate, identified by CAS number 2231677-02-2, is a compound that has garnered attention due to its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane moiety, which is known for enhancing the pharmacokinetic profiles of various drug candidates. The molecular formula is C8H12O3 with a molecular weight of approximately 156.18 g/mol. This unique structure may contribute to its biological activity by providing improved metabolic stability and solubility compared to traditional compounds.
Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₂O₃ |
Molecular Weight | 156.18 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
Pharmacological Potential
Recent studies have demonstrated that compounds containing the bicyclo[1.1.1]pentane motif exhibit significant biological activities, particularly in the context of enzyme inhibition and anti-inflammatory responses.
- Enzyme Inhibition : Research indicates that derivatives of bicyclo[1.1.1]pentane can serve as effective inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. For instance, modifications in the bicyclic structure have shown improvements in passive permeability and oral bioavailability in mouse models, suggesting that similar modifications could enhance the therapeutic profile of this compound .
- Anti-inflammatory Effects : A study focused on BCP-containing LXA4 analogues reported that certain derivatives significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, showcasing their potential as anti-inflammatory agents . The incorporation of the bicyclo structure was found to increase metabolic stability and reduce pro-inflammatory cytokine release.
Study on Anti-inflammatory Activity
In a recent investigation into the anti-inflammatory properties of BCP derivatives, researchers synthesized several analogues of LXA4 incorporating the bicyclo[1.1.1]pentane moiety. The results indicated that these compounds exhibited potent inhibitory effects on NFκB signaling pathways, with one analogue demonstrating an IC50 value in the picomolar range . This suggests a promising avenue for developing new anti-inflammatory therapies based on this structural motif.
The biological activity of this compound is likely mediated through several mechanisms:
- Structural Rigidity : The rigid bicyclic structure may enhance binding affinity to target enzymes or receptors.
- Metabolic Stability : The unique configuration could provide resistance to metabolic degradation, prolonging the compound's action in biological systems.
- Solubility and Permeability : Enhanced solubility characteristics may facilitate better absorption and distribution within biological tissues.
Properties
IUPAC Name |
methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6(9)2-7-3-8(10,4-7)5-7/h10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBGURKMGXPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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